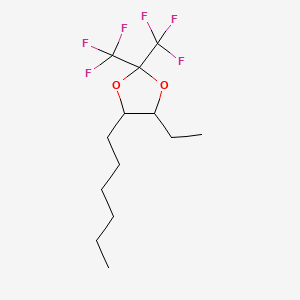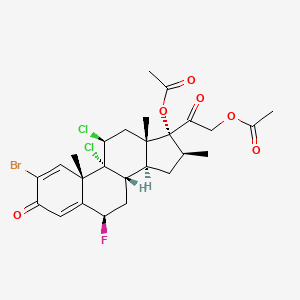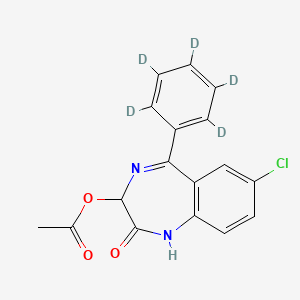
7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-5,6-dihydroxycoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-5,6-dihydroxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dihydroxycoumarin.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a benzylation reaction. This involves the reaction of 5,6-dihydroxycoumarin with benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)-5,6-dihydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-(Benzyloxy)-5,6-dihydroxycoumarin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with various functional groups replacing the benzyloxy group.
Applications De Recherche Scientifique
Chemistry: 7-(Benzyloxy)-5,6-dihydroxycoumarin is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurodegenerative diseases .
Medicine: The compound’s pharmacological properties, including anti-inflammatory and antimicrobial activities, are being explored for the development of new therapeutic agents. Its potential as an anticancer agent is also under investigation.
Industry: In the industrial sector, 7-(Benzyloxy)-5,6-dihydroxycoumarin is used in the development of fluorescent dyes and sensors. Its ability to fluoresce under UV light makes it valuable in analytical and diagnostic applications .
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-5,6-dihydroxycoumarin involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
7-Hydroxycoumarin: Lacks the benzyloxy group but shares similar pharmacological properties.
7-Methoxycoumarin: Contains a methoxy group instead of a benzyloxy group, resulting in different biological activities.
6,7-Dihydroxycoumarin: Similar structure but without the benzyloxy group, leading to variations in reactivity and applications.
Uniqueness: 7-(Benzyloxy)-5,6-dihydroxycoumarin stands out due to the presence of both benzyloxy and dihydroxy groups, which enhance its biological activity and versatility in various applications. Its unique structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
68468-14-4 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
5,6-dihydroxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C16H12O5/c17-14-7-6-11-12(21-14)8-13(16(19)15(11)18)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |
Clé InChI |
JGOUVDVWCXVORI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




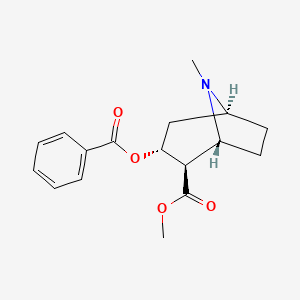
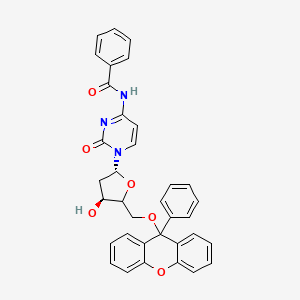
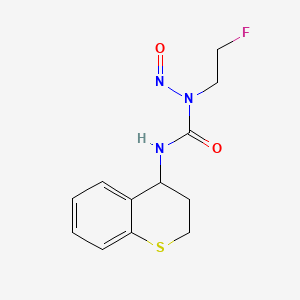
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
